molecular formula C18H20N6S B6436605 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine CAS No. 2549062-69-1

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No. B6436605
CAS RN: 2549062-69-1
M. Wt: 352.5 g/mol
InChI Key: JNXUTRCWDKBPSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would include bond lengths and angles, the presence of any functional groups, and the overall geometry of the molecule.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactive sites in the molecule, predicting possible reactions, and studying the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It could also involve computational studies to predict properties like HOMO-LUMO gap, electron affinity, ionization energy, electrophilicity index, chemical softness, and chemical hardness .

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could include identifying any cellular targets, studying how the compound affects these targets, and the overall effect of the compound on the biological system .

properties

IUPAC Name

2-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6S/c1-11-21-17(16-13-4-2-3-5-14(13)25-18(16)22-11)23-12-9-24(10-12)15-8-19-6-7-20-15/h6-8,12H,2-5,9-10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXUTRCWDKBPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC4CN(C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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